molecular formula C17H18ClNO2 B587854 (R)-Apomorphine-d3 Hydrochloride CAS No. 1286600-66-5

(R)-Apomorphine-d3 Hydrochloride

Cat. No. B587854
CAS RN: 1286600-66-5
M. Wt: 306.804
InChI Key: SKYZYDSNJIOXRL-XJAUMXQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Apomorphine-d3 Hydrochloride, also known as (R)-Apomorphine-d3 HCl, is an organic compound that is widely used in scientific research. It is a selective agonist of the dopamine D2 receptor, which is known to be involved in the regulation of various physiological processes, including motor control, reward and learning, and hormone secretion. (R)-Apomorphine-d3 HCl is also used to study the pharmacology of the dopamine D2 receptor and its role in the treatment of certain neurological and psychiatric disorders.

Scientific Research Applications

(R)-Apomorphine-d3 Hydrochloride is a variant of apomorphine, a well-known dopamine agonist used primarily in the treatment of Parkinson's disease (PD) due to its potent D1 and D2 dopamine receptor agonist properties. While the focus here is on the broader applications in scientific research, it's important to note that the core compound, apomorphine, has been extensively studied for its effects on motor and non-motor symptoms in PD. Here, we explore its scientific research applications, excluding drug use, dosage, and side effects.

Parkinson's Disease Treatment

Apomorphine hydrochloride is prominently recognized for its efficacy in treating Parkinson’s disease. It achieves plasma maximal concentration rapidly, with bioavailability close to 100%. Its fast-acting antiparkinsonian action makes it a valuable therapy for managing motor symptoms in advanced stages of PD. Although primarily focused on motor symptoms, there's also evidence suggesting beneficial effects on non-motor symptoms in PD patients, warranting further investigation (Unti, Ceravolo, & Bonuccelli, 2015). Additionally, apomorphine's role in treating various PD stages and symptoms through subcutaneous administration highlights its significant potential beyond motor fluctuation control (Alonso-Canovas & Martínez‐Castrillo, 2021).

Neuroprotective and Neurotoxic Effects

Research into apomorphine has revealed its dual nature, showing both antioxidant and pro-oxidant actions. This dichotomy suggests that apomorphine can have neuroprotective or neurotoxic effects on the central nervous system, depending on its oxidation derivatives. Understanding these effects is crucial for evaluating its potential therapeutic use, especially concerning its oxidized derivative, 8-oxo-apomorphine-semiquinone, which displays cytotoxic effects and oxidative mutagenic activities (Picada, Roesler, & Henriques, 2005).

Alzheimer's Disease Potential

Emerging research suggests apomorphine's relevance in Alzheimer's disease (AD), characterized as “type 3 diabetes” due to its similarities with diabetes regarding brain insulin resistance. Apomorphine has shown promising results in improving neuronal insulin signaling and activating insulin-degrading enzyme, a major amyloid β-degrading enzyme, offering a novel approach to AD treatment. This underscores the potential for apomorphine and anti-diabetic drugs as effective therapies for AD (Ohyagi & Takei, 2020).

properties

IUPAC Name

(6aR)-6-(trideuteriomethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m1./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYZYDSNJIOXRL-XJAUMXQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.